1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-18(2)21-15(11-6-4-3-5-7-11)17(24)22(18)16(23)12-8-9-13(19)14(20)10-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYAVCVEVHMJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with appropriate amines or thiourea derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DCM), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Applications of 1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione
This compound is a complex organic compound that is of interest in various scientific research fields due to its unique chemical structure. This structure includes a dichlorobenzoyl group, a dimethyl group, a phenyl group, and an imidazole-thione ring, which gives the compound distinct chemical and physical properties, making it valuable for study in chemistry, biology, and medicine.
Applications in Scientific Research
This compound has a wide range of applications in scientific research:
- Chemistry The compound is used as a building block in synthesizing more complex organic molecules.
- Biology It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine The compound is investigated for potential therapeutic applications, including its use as a lead compound in drug discovery and development.
- Industry It is used in developing new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-(3,4-Dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS 899933-05-2)
- Key Differences : The 4-fluorobenzoyl group replaces the 3,4-dichlorobenzoyl moiety.
- Molecular weight is slightly lower (379.3 g/mol vs. 395.3 g/mol) due to fewer chlorine atoms .
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
- Key Differences : A thiourea-iron complex with 2,4-dichlorobenzoyl groups.
- Impact: The 2,4-dichloro substitution pattern may sterically hinder interactions compared to 3,4-dichloro.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Key Differences : Nitro group at position 5 and chloromethylphenyl substituent.
- Synthesized via SOCl₂-mediated chlorination, a method that could be adapted for the target compound’s benzoyl group introduction .
Hydrogen Bonding and Intermolecular Interactions
The thione group (-C=S) can act as both hydrogen bond acceptor (via sulfur) and donor (via N-H). In crystals, such interactions often form graph-set motifs (e.g., R₂²(8) rings), stabilizing the lattice . Chlorine atoms on the benzoyl group may participate in halogen bonding, enhancing crystallinity and stability.
Biological Activity
1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dichlorobenzoyl group
- Dimethyl group
- Phenyl group
- Imidazole-thione ring
This structural configuration contributes to its distinct chemical and biological properties, making it a valuable subject for research in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with thiourea derivatives under controlled conditions. The process often utilizes solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product .
Antimicrobial Activity
Research indicates that compounds within the imidazole family exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity (IC50) |
|---|---|---|
| Compound A | S. aureus | 15 µg/mL |
| Compound B | E. coli | 20 µg/mL |
| 1-(3,4-dichlorobenzoyl)-... | B. subtilis | Not specified |
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies have shown that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For example, it has been reported to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways .
Case Study: Inhibition of Farnesyltransferase
A study demonstrated that imidazole derivatives could inhibit FT activity with IC50 values in the nanomolar range. The structural modifications similar to those found in 1-(3,4-dichlorobenzoyl)-... enhanced its efficacy against transformed cell lines .
Antifungal Activity
In addition to antibacterial effects, this compound also exhibits antifungal properties. Its mechanism potentially involves disrupting fungal cell wall synthesis or function .
Table 2: Antifungal Activity Assessment
| Compound Name | Target Organism | Activity (IC50) |
|---|---|---|
| Compound C | Candida albicans | 10 µg/mL |
| Compound D | Aspergillus niger | 12 µg/mL |
The biological activity of 1-(3,4-dichlorobenzoyl)-... can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes related to cancer progression and microbial resistance.
- Receptor Modulation: It could bind to specific receptors that regulate cellular processes such as apoptosis and proliferation.
Therapeutic Potential
Given its diverse biological activities, this compound shows promise as a lead candidate for drug development in several therapeutic areas:
- Antimicrobial Agents: Potential use in treating infections caused by resistant strains.
- Anticancer Drugs: Development as a targeted therapy for specific types of cancer.
- Antifungal Treatments: Application in managing fungal infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione, and how can reaction conditions be optimized?
- Methodological Answer : A base-promoted approach under transition-metal-free conditions is viable for synthesizing structurally related imidazolone derivatives. For example, amidines and ketones can react in ethanol or DMF at 80–100°C with K₂CO₃ as a base, yielding spiro-fused imidazolones . For optimization, monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of amidine to ketone). Reflux methods (e.g., 75°C for 7 hours in ethanol) used for analogous iron(III) complexes may also inform solvent and temperature selection .
Q. How should researchers characterize this compound spectroscopically to confirm its purity and structural integrity?
- Methodological Answer : Use UV-Vis spectroscopy to identify λmax shifts indicative of conjugation changes (e.g., charge transfer between ligands and metals in related complexes) . FT-IR can confirm functional groups (e.g., C=O stretching at ~1680 cm⁻¹ for benzoyl groups). Mass spectrometry (ESI-TOF) provides molecular ion validation. For crystalline samples, single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles .
Q. What crystallographic tools are essential for resolving the compound’s solid-state structure?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are critical for small-molecule crystallography. Use ORTEP-III for thermal ellipsoid visualization, especially when analyzing hydrogen bonding or disorder . For twinned crystals, employ SHELXL’s twin-law refinement options .
Advanced Research Questions
Q. How can researchers address crystallographic disorder or twinning in this compound’s crystal structure?
- Methodological Answer : For disordered regions, apply PART instructions in SHELXL to model split positions. Use the TWIN and BASF commands to refine twinned data. Validate with R1 and wR2 residuals; acceptable thresholds are <5% for high-resolution (<1.0 Å) data . Refer to hydrogen-bonding patterns (e.g., graph-set analysis) to resolve ambiguities in molecular packing .
Q. What computational strategies are recommended to predict the compound’s biological activity or binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like ribonucleotide reductase (PDB: 2EUD) can estimate binding affinity. Compare ΔG values (e.g., -7.76 kcal/mol for a related iron(III) complex ). Use PyMOL for binding pose visualization and Schrödinger Suite for MM/GBSA free-energy calculations. Validate docking protocols with known inhibitors (e.g., hydroxyurea) .
Q. How should contradictions in spectroscopic data (e.g., unexpected UV-Vis shifts) be interpreted?
- Methodological Answer : Unexpected λmax shifts may arise from solvent effects (e.g., DMSO polarity) or metal-ligand charge transfer. Calculate molar absorptivity (ε) and 10 Dq values (Table 3 in ) to differentiate electronic transitions. Cross-reference with cyclic voltammetry to assess redox-active behavior in related thiourea complexes .
Q. What strategies can elucidate hydrogen-bonding networks and their impact on supramolecular assembly?
- Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like R₂²(8) or C(6) chains. Use Mercury (CCDC) to quantify interaction geometries (distance/angle). For example, N–H···O and C–H···Cl interactions in dichlorobenzoyl derivatives often stabilize layered or helical packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
